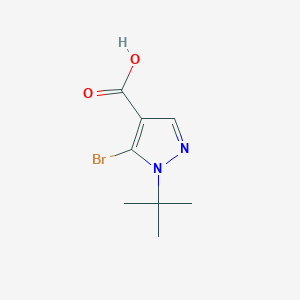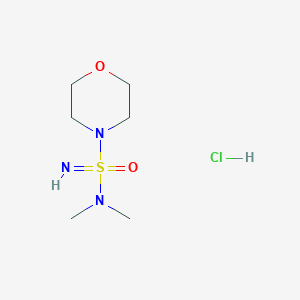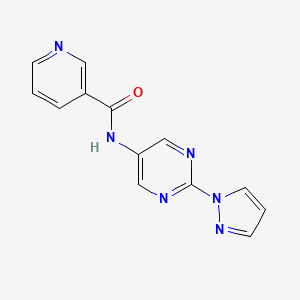
5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
描述
5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and a tert-butyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation or esterification.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Reagents such as carbodiimides (e.g., EDC or DCC) are used for amide bond formation, while alcohols and acids are used for esterification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
- 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-chloro-1-tert-butyl-1H-pyrazole-4-carboxylic acid
- 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid
Uniqueness
5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of substituents on the pyrazole ring, which can impart distinct chemical and biological properties. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, while the bromine atom can serve as a versatile handle for further functionalization.
属性
IUPAC Name |
5-bromo-1-tert-butylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZSMCKQHZYSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2839924.png)
![(3Z)-3-{[(3-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2839926.png)

![(2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2839931.png)
![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2839932.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-enamide](/img/structure/B2839933.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2839935.png)
![2-cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2839936.png)
![6-chloro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2839937.png)
![10-(4-ethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2839938.png)
![8-(2-chloroethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839940.png)
![4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2839941.png)

